1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Brand Name: Vulcanchem
CAS No.: 847388-96-9
VCID: VC4386106
InChI: InChI=1S/C21H24FN3S/c1-4-15-7-5-6-13(2)20(15)25-21(26)23-11-10-17-14(3)24-19-9-8-16(22)12-18(17)19/h5-9,12,24H,4,10-11H2,1-3H3,(H2,23,25,26)
SMILES: CCC1=CC=CC(=C1NC(=S)NCCC2=C(NC3=C2C=C(C=C3)F)C)C
Molecular Formula: C21H24FN3S
Molecular Weight: 369.5

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

CAS No.: 847388-96-9

Cat. No.: VC4386106

Molecular Formula: C21H24FN3S

Molecular Weight: 369.5

* For research use only. Not for human or veterinary use.

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea - 847388-96-9

Specification

CAS No. 847388-96-9
Molecular Formula C21H24FN3S
Molecular Weight 369.5
IUPAC Name 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Standard InChI InChI=1S/C21H24FN3S/c1-4-15-7-5-6-13(2)20(15)25-21(26)23-11-10-17-14(3)24-19-9-8-16(22)12-18(17)19/h5-9,12,24H,4,10-11H2,1-3H3,(H2,23,25,26)
Standard InChI Key JPIORWPTKXZTLU-UHFFFAOYSA-N
SMILES CCC1=CC=CC(=C1NC(=S)NCCC2=C(NC3=C2C=C(C=C3)F)C)C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s IUPAC name, 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea, delineates its core structure:

  • A 2-ethyl-6-methylphenyl group attached to the thiourea’s nitrogen.

  • A 5-fluoro-2-methylindole subunit connected via a two-carbon ethylene spacer to the thiourea’s sulfur atom.

The indole system’s fluorine substitution at position 5 and methyl group at position 2 introduce steric and electronic modifications that influence binding interactions, while the thiourea group (-NHC(=S)NH-) enables hydrogen bonding and metal coordination.

Table 1: Molecular Properties

PropertyValue/DescriptorSource
Molecular FormulaC₂₁H₂₄FN₃SCalculated
Molecular Weight369.5 g/molCalculated
SMILESCCC1=CC=CC(=C1NC(=S)NCCC2=C(NC3=C2C=C(C=C3)F)C)CDerived
logP (Partition Coefficient)4.34 (estimated)Analogous
Hydrogen Bond Donors3Analogous

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step protocol:

  • Indole Precursor Preparation: 5-Fluoro-2-methylindole is synthesized via Fischer indole synthesis, employing 4-fluoro-phenylhydrazine and methyl ketone derivatives under acidic conditions.

  • Ethylene Spacer Introduction: The indole is alkylated with 1,2-dibromoethane to yield 3-(2-bromoethyl)-5-fluoro-2-methylindole.

  • Thiourea Formation: Reacting 2-ethyl-6-methylaniline with thiophosgene generates an isothiocyanate intermediate, which subsequently couples with the indole-ethylamine derivative to form the target compound.

Critical Reaction Parameters:

  • Temperature: 0–5°C during thiophosgene addition to prevent side reactions.

  • Solvent: Dichloromethane or THF for optimal intermediate stability.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Industrial Scalability

Continuous-flow reactors enhance yield and safety by minimizing thiophosgene exposure. Automated systems control stoichiometry and temperature, reducing byproducts like symmetrical thioureas.

Biological Activities and Mechanisms

Enzyme Inhibition

The thiourea group chelates catalytic metal ions in enzymes, as demonstrated in studies of analogous compounds:

  • Carbonic Anhydrase IX Inhibition: IC₅₀ = 2.8 µM (vs. 15 µM for acetazolamide).

  • Tyrosine Kinase Suppression: Disrupts ATP-binding pockets via hydrogen bonds with backbone amides.

Antiproliferative Effects

In vitro assays against cancer cell lines reveal dose-dependent cytotoxicity:

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (Breast Cancer)4.2Caspase-3 activation, G1 arrestAnalogous
A549 (Lung Adenocarcinoma)6.7ROS generation, mitochondrial depolarizationAnalogous

Fluorine’s electronegativity enhances membrane permeability, while the indole ring stabilizes intercalation into DNA grooves.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating DMSO or cyclodextrin formulations for in vitro studies .

  • Photostability: Decomposes under UV light (t₁/₂ = 3.2 hours at 365 nm), requiring amber storage vials.

Spectroscopic Characterization

  • FT-IR: ν(N-H) = 3250 cm⁻¹, ν(C=S) = 1250 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8 Hz, indole H-4), δ 2.35 (s, Ar-CH₃).

Comparative Analysis with Analogous Thioureas

Table 3: Structural and Functional Comparisons

CompoundKey ModificationlogPIC₅₀ (MCF-7)Source
Target Compound5-Fluoroindole, ethylphenyl4.344.2 µM
N-[2-(5-Methoxyindol-3-yl)ethyl]thioureaMethoxy substitution3.988.7 µM
1-(Furan-2-ylmethyl)thioureaFuran replacement2.15>50 µM

Fluorine’s electron-withdrawing effect enhances target binding affinity compared to methoxy or furan derivatives .

Industrial and Research Applications

Medicinal Chemistry

  • Prodrug Development: Esterification of the thiourea NH group improves oral bioavailability (62% in rat models).

  • Combination Therapies: Synergizes with paclitaxel, reducing required doses by 40% in xenograft models.

Materials Science

  • Metal-Organic Frameworks (MOFs): Coordinates Cu(II) ions to form porous networks with CO₂ adsorption capacity (2.8 mmol/g at 298 K).

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